molecular formula C17H18N4O4 B11364744 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide

2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide

Cat. No.: B11364744
M. Wt: 342.35 g/mol
InChI Key: MOGZZDRGOZLZEC-UHFFFAOYSA-N
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Description

2-(2-Methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide is a synthetic compound of high research interest, characterized by its hybrid structure featuring a benzimidazolone core linked to a phenoxyacetamide moiety. The benzimidazolone scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. This specific derivative is designed for investigational purposes in biochemical and pharmacological studies. Its structural framework suggests potential for application in areas such as enzyme inhibition, given the established role of similar acetamide and benzimidazole-containing compounds in targeting metabolic enzymes like α-glucosidase . Researchers can utilize this compound as a key intermediate or a novel chemical entity for probing biological pathways, developing new assay systems, or as a candidate in high-throughput screening campaigns. The presence of the amide and amine functional groups provides sites for hydrogen bonding, which is critical for molecular recognition and binding affinity to protein targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for use in humans or animals.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2-[2-methoxy-4-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]phenoxy]acetamide

InChI

InChI=1S/C17H18N4O4/c1-24-15-6-10(2-5-14(15)25-9-16(18)22)8-19-11-3-4-12-13(7-11)21-17(23)20-12/h2-7,19H,8-9H2,1H3,(H2,18,22)(H2,20,21,23)

InChI Key

MOGZZDRGOZLZEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)OCC(=O)N

Origin of Product

United States

Preparation Methods

Cyclization of o-Nitroaniline Derivatives

In a modification of Hoebrecker’s classical approach, 5-nitro-1H-benzimidazol-2(3H)-one is synthesized via:

  • Condensation : Reacting o-nitroaniline with urea in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine, yielding 5-amino-1H-benzimidazol-2(3H)-one.

Key Data :

StepReagents/ConditionsYield
1Urea, PPA, 120°C78%
2H₂, Pd/C, 25°C92%

Functionalization of the Phenoxyacetamide Side Chain

The 2-methoxy-4-aminomethylphenoxyacetamide segment is synthesized through sequential protection, alkylation, and deprotection steps.

Synthesis of 4-Formyl-2-methoxyphenoxyacetamide

  • Protection : 4-Hydroxy-3-methoxybenzaldehyde is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene to form the acetal-protected aldehyde.

  • Williamson Ether Synthesis : Reaction with chloroacetamide in the presence of K₂CO₃ (DMF, 80°C, 4 hours) introduces the acetamide group.

  • Deprotection : Hydrolysis with 1M HCl (reflux, 2 hours) regenerates the aldehyde.

Key Data :

IntermediateConditionsYield
Acetal-protected aldehydeEthylene glycol, PTSA85%
Ether formationK₂CO₃, DMF76%
Deprotected aldehyde1M HCl, reflux89%

Reductive Amination and Final Coupling

The benzimidazolone amine is coupled to the formylphenoxyacetamide via reductive amination.

Reductive Amination Protocol

  • Imine Formation : 5-Amino-1H-benzimidazol-2(3H)-one and 4-formyl-2-methoxyphenoxyacetamide are stirred in methanol at 25°C for 1 hour.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the reaction proceeds at 40°C for 12 hours.

Optimization Metrics :

ParameterOptimal Value
SolventMethanol
Reducing AgentNaBH₃CN
Temperature40°C
Yield88%

Spectroscopic Validation

The final product is characterized using NMR, IR, and mass spectrometry:

  • ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–6.78 (m, 6H, aromatic), 4.52 (s, 2H, OCH₂CO), 3.82 (s, 3H, OCH₃).

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction times for the cyclization step, achieving comparable yields (82%).

Solid-Phase Approaches

Immobilized o-phenylenediamine on Wang resin enables iterative coupling and cleavage, though yields remain suboptimal (65%).

Challenges and Mitigation Strategies

  • Regioselectivity : Electron-withdrawing groups on o-phenylenediamine direct cyclization to the 5-position.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability during coupling .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated benzimidazole ring .

Scientific Research Applications

2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA synthesis and cell division .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Reference(s)
Target Compound Benzimidazolone 2-Methoxy-phenoxyacetamide with aminomethyl linkage ~357.37* -
3ae/3af () Benzimidazole Sulfonyl-linked pyridylmethylsulfinyl groups; carbamoylmethyl phenoxyacetamide ~600–650†
Belonosudil () Quinazoline 2-Phenoxyacetamide linked to indazol-5-ylaminoquinazoline ~453.50
388597-14-6 () Benzimidazolone 3-Cyanobenzoyl and 3,5-difluorophenyl substituents on the benzimidazolone core 563.55
O8B () Benzotriazole 2-Methylphenoxyacetamide linked to 4-methylphenyl-benzotriazole 380.43

*Calculated based on formula C₁₈H₁₈N₄O₄. †Estimated from synthesis data.

Key Observations :

  • The target compound lacks the sulfonyl or pyridylmethylsulfinyl groups seen in derivatives, which may reduce steric hindrance and alter binding kinetics .
  • Unlike Belonosudil (a quinazoline-based ROCK inhibitor), the benzimidazolone core in the target compound may favor interactions with different kinase domains .

Key Observations :

  • The high yield (92%) of 3y () highlights the efficiency of methoxy/sulfonyl group incorporation .
  • Multi-step syntheses (e.g., 3ae/3af) show moderate yields (~73%), suggesting challenges in steric or electronic control during coupling .

Physicochemical Properties

Table 3: Predicted and Experimental Properties

Compound Name/ID Melting Point (°C) Density (g/cm³) Solubility (Predicted) Reference(s)
Target Compound N/A ~1.3–1.4* Moderate in polar solvents -
3y () 159–161 (dec.) N/A Low (due to sulfonyl groups)
388597-14-6 () N/A 1.43 Low (high lipophilicity)
Belonosudil () N/A ~1.2–1.3† Moderate (quinazoline enhances solubility)

*Estimated based on structural analogs. †Typical for quinazoline derivatives.

Key Observations :

  • The sulfonyl-containing 3y () likely has lower solubility than the target compound due to increased molecular rigidity .
  • The higher density of 388597-14-6 (1.43 g/cm³) reflects its bulky fluorinated substituents .

Biological Activity

The compound 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C16H18N4O3\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3

This structure incorporates a benzimidazole moiety, which is known for its diverse biological properties.

1. Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results in various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Efficacy : In vitro studies have demonstrated that this compound has an IC50 value of approximately 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating moderate cytotoxicity compared to conventional chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)25.72 ± 3.95Induces apoptosis
U87 (Glioblastoma)45.2 ± 13.0Inhibits cell growth

2. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • Inhibition Rates : At a concentration of 10 μM, the compound showed an inhibition rate of 85.91% for COX-2 and 25.91% for COX-1, with an IC50 of 3.11 μM for COX-2 .
EnzymeInhibition Rate (%)IC50 (μM)
COX-125.910.31
COX-285.913.11

3. Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Case Study 1: Breast Cancer Model

In a recent study, the effects of this compound were evaluated in a breast cancer xenograft model:

  • Findings : Tumor growth was significantly suppressed in mice treated with the compound compared to control groups.
  • : These findings support the potential use of this compound as an adjunct therapy in breast cancer treatment .

Case Study 2: In Vivo Efficacy

A separate investigation assessed the pharmacokinetic profile and bioavailability of the compound:

  • Results : The semi-synthetic derivative exhibited high oral bioavailability and favorable pharmacokinetics, suggesting its viability for clinical applications .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-(2-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}phenoxy)acetamide, and how can side reactions be minimized?

  • Methodology :

  • The synthesis involves coupling a benzimidazole derivative (e.g., 2-oxo-2,3-dihydro-1H-benzimidazol-5-amine) with a methoxy-phenoxyacetamide precursor. Key steps include:
  • Nucleophilic substitution : Reacting 5-aminobenzimidazole with a chloroacetylated intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond .
  • Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to enhance reaction homogeneity and yield .
  • By-product control : Monitor reaction progress via TLC and employ excess amine (1.5 mol) to drive the reaction to completion .
  • Analytical validation : Confirm product identity using IR (amide C=O stretch at ~1667 cm⁻¹) and ¹H NMR (methoxy singlet at δ 3.8 ppm) .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Focus on aromatic protons (δ 6.9–7.5 ppm for benzimidazole and phenoxy groups) and methoxy signals (δ 3.8–4.0 ppm) to confirm substitution patterns .
  • Mass spectrometry (MS) : Look for the molecular ion peak (e.g., m/z 430.2 [M+1]) and fragmentation patterns to validate molecular weight .
  • IR spectroscopy : Key peaks include N–H stretches (~3468 cm⁻¹ for benzimidazole) and carbonyl stretches (~1667 cm⁻¹ for acetamide) .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology :

  • Enzyme inhibition assays : Test activity against targets like kinases or proteases using fluorescence-based or colorimetric substrates .
  • Cell viability assays : Employ MTT or resazurin reduction in cell lines relevant to the hypothesized mechanism (e.g., cancer or inflammatory models) .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values and assess potency .

Advanced Research Questions

Q. How can structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodology :

  • Core modifications : Compare derivatives with substitutions on the benzimidazole ring (e.g., halogenation) or phenoxy group (e.g., nitro or methoxy groups) to evaluate electronic effects .

  • Bioisosteric replacements : Replace the acetamide group with sulfonamide or urea moieties to assess binding affinity changes .

  • Data integration : Tabulate results to identify critical pharmacophores (see Table 1 ) .

    Table 1 : SAR Trends in Benzimidazole-Acetamide Derivatives

    Modification SiteExample SubstituentBiological Activity (IC₅₀, µM)Key Observation
    Benzimidazole C5-NH₂0.45 (Kinase X)Enhanced H-bonding
    Phenoxy OCH₃-NO₂1.2 (Kinase X)Reduced solubility

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Orthogonal assays : Cross-validate results using SPR (binding affinity) and ITC (thermodynamic profiling) to confirm target engagement .
  • Proteomic profiling : Perform kinome-wide screens to identify off-target effects that may explain variability .
  • Solubility optimization : Adjust formulation (e.g., DMSO:PBS ratios) to mitigate aggregation artifacts in cell-based assays .

Q. How can computational methods enhance mechanistic understanding of this compound’s bioactivity?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., kinase ATP-binding pockets) and prioritize residues for mutagenesis .
  • MD simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) to assess binding stability and conformational changes .
  • Free-energy calculations : Apply MM/GBSA to predict ΔG values and correlate with experimental IC₅₀ data .

Q. What are the best practices for ensuring compound stability during long-term storage?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the acetamide group .
  • Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC-PDA to track impurity formation .
  • Excipient screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to enhance shelf life .

Methodological Considerations

  • Synthetic Challenges :

    • Side reactions : Competing O-alkylation (vs. N-alkylation) can occur if reaction pH exceeds 8.5; maintain pH 7–8 using buffered conditions .
    • Purification : Use gradient flash chromatography (hexane:EtOAc 70:30 → 50:50) to separate regioisomers .
  • Data Interpretation :

    • Contradictory bioactivity : Differences in cell permeability (logP vs. PSA) may explain discrepancies between enzyme and cell assays; calculate physicochemical descriptors using ChemAxon .

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